molecular formula C15H22N6O2 B11092096 7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-{2-[(2E)-azepan-2-ylideneamino]ethyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11092096
M. Wt: 318.37 g/mol
InChI Key: QDNUXYCWZSDOGV-UHFFFAOYSA-N
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Description

7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes both azepane and purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a purine derivative with an azepane derivative under controlled conditions. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: These compounds share the azepane moiety and are known for their reactivity and use in polymerization reactions.

    Azetidines: Similar to aziridines, azetidines are used as building blocks for polyamines and have applications in materials science.

    Purine Derivatives: Compounds like caffeine and theobromine share the purine structure and are well-known for their biological activities.

Uniqueness

7-[2-(2-AZEPANYLIDENAMINO)ETHYL]-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its combination of azepane and purine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C15H22N6O2

Molecular Weight

318.37 g/mol

IUPAC Name

1,3-dimethyl-7-[2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)ethyl]purine-2,6-dione

InChI

InChI=1S/C15H22N6O2/c1-19-13-12(14(22)20(2)15(19)23)21(10-18-13)9-8-17-11-6-4-3-5-7-16-11/h10H,3-9H2,1-2H3,(H,16,17)

InChI Key

QDNUXYCWZSDOGV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNC3=NCCCCC3

Origin of Product

United States

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